molecular formula C16H22BNO3 B582338 2-(2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile CAS No. 1256359-33-7

2-(2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile

Cat. No. B582338
M. Wt: 287.166
InChI Key: JUBYKYNIXFNKIL-UHFFFAOYSA-N
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Description

This compound is a derivative of arylboronic acid pinacol ester . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .


Synthesis Analysis

The synthesis of this compound involves the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It also involves the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis and Crystal Structure Studies : The compound 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) phenoxy)methyl)benzonitrile, which is structurally similar to the requested compound, has been synthesized. Its structure was characterized using various spectroscopic methods and single-crystal X-ray diffraction. The molecular structure was confirmed with DFT calculations, showing consistency with crystallographic data (Qing-mei Wu et al., 2021).

Reaction Mechanism Studies

  • Reactions with Acetonitrile : The reaction of similar compounds, such as 2-isobutyl-5-methyl-4-phenyl-1,3,2-dioxaborinane, with acetonitrile has been studied, offering insights into transformation mechanisms and the formation of various molecular structures (V. Kuznetsov et al., 1996).

Phototransposition Reactions

  • Phototransposition of Arylboronate Esters : Research on the phototransposition reactions of arylboronate esters in different solvents such as acetonitrile has been conducted. These studies contribute to understanding the behavior of similar compounds under light irradiation (K. S. Cameron et al., 2004).

Electrochemical Oxidation Studies

  • Electrochemical Oxidation Research : Investigations into the electrochemical oxidation of compounds like 2,6-di-tert-butyl-4-isopropylphenol in acetonitrile have been carried out. These studies provide valuable information on the electrochemical behavior of structurally related compounds (J. Richards et al., 1977).

Density Functional Theory (DFT) Analysis

  • DFT and Crystal Structure Analysis : Research involving the synthesis and crystal structure determination of compounds like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, which are structurally related, has been performed. These studies involve DFT calculations to understand the molecular structures and physicochemical properties (P.-Y. Huang et al., 2021).

properties

IUPAC Name

2-[2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BNO3/c1-11-9-13(10-12(2)14(11)19-8-7-18)17-20-15(3,4)16(5,6)21-17/h9-10H,8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBYKYNIXFNKIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C)OCC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682274
Record name [2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile

CAS RN

1256359-33-7
Record name Acetonitrile, 2-[2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256359-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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